molecular formula C18H21BrO B1439229 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl CAS No. 63619-64-7

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl

Cat. No. B1439229
CAS RN: 63619-64-7
M. Wt: 333.3 g/mol
InChI Key: BBSATKLPGGIPJT-UHFFFAOYSA-N
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Description

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl (also known as 4-bromo-1,1'-biphenyl-4-yl hexyl ether) is an organic compound belonging to the class of aromatic ethers. It is a white crystalline solid with a molecular weight of 439.47 g/mol. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1. Organic Trivalent Iodine Reagents

Biphenyl-based trivalent iodine reagents, such as 4-bromo-4′-(diacetoxyiodo)biphenyl and others, are utilized in oxidative rearrangements and TEMPO-mediated oxidations. These compounds can be recovered from reaction mixtures, making them recyclable reagents in organic chemistry (Moroda & Togo, 2006).

2. Thermotropic Dendrimers

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl is used in the synthesis of thermotropic dendrimers. These materials have potential applications in advanced materials science due to their unique phase-transfer-catalyzed polyetherification properties (Percec, Chu & Kawasumi, 1994).

3. Photoinduced Polymerization

This compound has been studied for its role in photoinduced polymerization processes. When exposed to UV laser irradiation, it forms covalently linked polyphenylene polymer chains, which have potential applications in nanotechnology and materials science (Shen et al., 2015).

4. Synthesis of Liquid Crystal Materials

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl is a key intermediate in synthesizing liquid crystal display materials. Its synthesis involves bromation and esterification processes, which are crucial in the production of these technologically significant materials (Guo-du, 2001).

5. Luminescence and Thermal Properties

Compounds containing 4-bromo-4'-(hexyloxy)-1,1'-biphenyl show significant luminescence and thermal properties. Such compounds have potential applications in the development of new materials with specific optical and thermal characteristics (Tang et al., 2021).

properties

IUPAC Name

1-bromo-4-(4-hexoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSATKLPGGIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656530
Record name 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl

CAS RN

63619-64-7
Record name 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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